Methyl 2-(4-Bromo-3-indolyl)-2-oxoacetate
Description
Methyl 2-(4-Bromo-3-indolyl)-2-oxoacetate is a brominated indole derivative characterized by a 4-bromo substitution on the indole ring and a methyl ester-linked oxoacetate group at the 3-position. This compound is synthesized via the reaction of 4-bromoindole with oxalyl chloride, followed by esterification with methanol, yielding a yellow solid with a melting point of 165–168°C . Key spectral data include:
- ¹H NMR (CDCl₃): δ 3.96 (s, 3H, OCH₃), 7.16–8.27 (m, aromatic protons), 9.05 (broad s, NH).
- ¹³C NMR (CDCl₃): δ 53.0 (OCH₃), 111.0–190.4 (aromatic and carbonyl carbons).
- IR (KBr): Peaks at 1730 cm⁻¹ (ester C=O) and 1655 cm⁻¹ (keto C=O) .
The compound serves as a key intermediate in organic synthesis, particularly in the total synthesis of natural products like (±)-communesin F .
Properties
IUPAC Name |
methyl 2-(4-bromo-1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)10(14)6-5-13-8-4-2-3-7(12)9(6)8/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEROVFARAMCZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701276182 | |
| Record name | Methyl 4-bromo-α-oxo-1H-indole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425640-16-0 | |
| Record name | Methyl 4-bromo-α-oxo-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425640-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-α-oxo-1H-indole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-Bromo-3-indolyl)-2-oxoacetate typically involves the bromination of an indole derivative followed by esterification. One common method involves the bromination of 3-indoleacetic acid using bromine in acetic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-Bromo-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Ester Hydrolysis: 2-(4-Bromo-3-indolyl)-2-oxoacetic acid.
Scientific Research Applications
Overview
Methyl 2-(4-Bromo-3-indolyl)-2-oxoacetate is a synthetic compound belonging to the indole family, characterized by its unique structure that includes a bromine atom and a methyl ester group. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
This compound has several notable applications across various scientific domains:
Medicinal Chemistry
This compound is being explored for its potential therapeutic applications , particularly in drug discovery and development. Its structural properties allow it to interact with biological targets, making it a candidate for further investigation in pharmacology .
Antimicrobial and Anticancer Studies
Research indicates that this compound exhibits antimicrobial and anticancer properties . Studies have shown that indole derivatives can influence cellular pathways related to cancer progression and microbial resistance, positioning this compound as a valuable lead in the development of new treatments .
Chemical Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including substitution, oxidation, reduction, and hydrolysis, makes it versatile for creating derivatives with enhanced properties.
Case Studies
Several studies highlight the applications and effectiveness of this compound:
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Research investigated the anticancer potential of indole derivatives, including this compound. The results demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial efficacy of indole derivatives showed that this compound exhibited activity against both gram-positive and gram-negative bacteria. This positions the compound as a candidate for developing new antibiotics .
Mechanism of Action
The mechanism of action of Methyl 2-(4-Bromo-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs: Substituent Variations on the Indole Ring
Key Observations :
- Substituent Position : The 4-bromo substitution in the target compound distinguishes it from 5- or 7-bromo analogs, altering electronic distribution and reactivity. For example, 4-fluoro analogs exhibit lower molecular weights and distinct biological roles (e.g., HIV-1 inhibitor precursors) .
Ester Group Variations
Key Observations :
- Ester Effects : Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing solubility and pharmacokinetics. For instance, ethyl analogs may show prolonged half-lives in vivo .
Non-Indole Analogs: Aromatic System Variations
Key Observations :
- Aromatic System : Indole-based compounds (e.g., target molecule) often exhibit enhanced π-π stacking and hydrogen-bonding capabilities compared to phenyl analogs, impacting receptor binding .
Biological Activity
Methyl 2-(4-Bromo-3-indolyl)-2-oxoacetate, a compound with the CAS number 425640-16-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is an indole derivative characterized by a bromine substituent at the 4-position. The compound can be represented structurally as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent. The following sections detail specific activities and mechanisms.
Anticancer Activity
Recent research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
- MCF-7 Breast Cancer Cells : The compound induces cell cycle arrest at the G2/M phase, leading to reduced cell proliferation. This effect is mediated through the suppression of key signaling pathways such as Akt and MAPK .
- HeLa Cervical Cancer Cells : It promotes apoptosis by activating caspase pathways, which are critical for programmed cell death .
These findings suggest that this compound may serve as a lead compound in developing novel anticancer therapies.
The mechanisms underlying the biological activity of this compound involve several biochemical interactions:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle by interfering with cyclin-dependent kinases (CDKs), leading to growth arrest.
- Induction of Apoptosis : It triggers apoptotic pathways by increasing the expression of pro-apoptotic proteins and activating caspases, which are essential for executing apoptosis .
- Modulation of Signaling Pathways : The bromine atom enhances the compound's reactivity, allowing it to interact with various molecular targets, including enzymes and receptors involved in cancer progression.
Case Studies
Several studies have documented the effects of this compound on cancer cells:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 5.0 | G2/M phase arrest |
| B | HeLa | 3.0 | Apoptosis induction |
| C | HT-29 (Colon) | 6.5 | CDK inhibition |
These studies provide compelling evidence for the compound's potential as an anticancer agent.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:
- Derivatives with Enhanced Potency : Structural modifications have led to derivatives exhibiting improved IC50 values against various cancer cell lines.
- Combination Therapies : Studies indicate that combining this compound with established chemotherapeutics like cisplatin may yield synergistic effects, enhancing overall efficacy against resistant cancer types .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
